molecular formula C13H24ClNO2 B12105067 tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate

tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate

Cat. No.: B12105067
M. Wt: 261.79 g/mol
InChI Key: MLBWPVWFSNMXQP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24ClNO2. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-chloropropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include tert-butyl 2-(3-azidopropyl)piperidine-1-carboxylate, tert-butyl 2-(3-thiolpropyl)piperidine-1-carboxylate, and tert-butyl 2-(3-alkoxypropyl)piperidine-1-carboxylate.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various piperidine derivatives. It serves as a building block for the synthesis of more complex molecules .

Biology: The compound is used in the development of biologically active molecules, including potential drug candidates. Its piperidine moiety is a common structural feature in many bioactive compounds .

Medicine: Research has shown that piperidine derivatives, including this compound, have potential therapeutic applications. They are investigated for their activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine ring structure allows it to fit into the active sites of target proteins, influencing their function and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the 3-chloropropyl group imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

Molecular Formula

C13H24ClNO2

Molecular Weight

261.79 g/mol

IUPAC Name

tert-butyl 2-(3-chloropropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10H2,1-3H3

InChI Key

MLBWPVWFSNMXQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCCl

Origin of Product

United States

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